2-(2-Bromoethyl)thiophene

Descripción

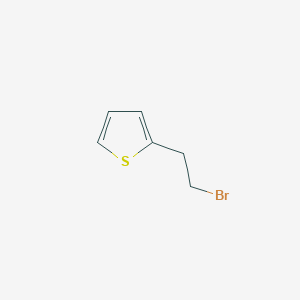

2-(2-Bromoethyl)thiophene (CAS: 26478-16-0) is a brominated thiophene derivative with the molecular formula C₆H₇BrS and a molecular weight of 191.09 g/mol . It is characterized by a thiophene ring substituted with a bromoethyl group at the 2-position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of fluorescent probes, pharmaceuticals, and functional materials. Its reactivity stems from the bromine atom, which facilitates nucleophilic substitution or elimination reactions, making it valuable for constructing complex heterocyclic systems .

Propiedades

IUPAC Name |

2-(2-bromoethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSELWWIIPRBECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340626 | |

| Record name | 2-(2-Bromoethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26478-16-0 | |

| Record name | 2-(2-Bromoethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Overview

The anti-Markovnikov addition of hydrogen bromide (HBr) to 2-vinylthiophene provides a direct route to 2-(2-bromoethyl)thiophene. This method exploits radical-initiated conditions to achieve regioselective bromination at the terminal carbon of the vinyl group.

Experimental Protocol

-

Reactants :

-

2-Vinylthiophene (5.0 g, 44.6 mmol)

-

HBr (48% aqueous solution, 10.5 mL, 89.2 mmol)

-

Di-tert-butyl peroxide (DTBP, 0.5 mL, radical initiator)

-

-

Procedure :

-

Combine 2-vinylthiophene and DTBP in a sealed reactor under nitrogen.

-

Add HBr dropwise at 0°C, then gradually warm to 25°C.

-

Stir for 12 hours, monitoring progress via gas chromatography (GC).

-

-

Workup :

-

Extract the organic layer with dichloromethane (3 × 50 mL).

-

Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify by fractional distillation (bp 85–90°C at 15 mmHg).

-

Mechanistic Insights

The radical initiator DTBP generates tert-butoxy radicals, which abstract a hydrogen atom from HBr to form bromine radicals. These radicals add to the terminal carbon of 2-vinylthiophene, followed by hydrogen abstraction to yield the anti-Markovnikov product.

Nucleophilic Substitution of 2-(2-Hydroxyethyl)thiophene

Synthesis of 2-(2-Hydroxyethyl)thiophene

The hydroxyethyl precursor is synthesized via hydroboration-oxidation of 2-vinylthiophene:

-

Reactants :

-

2-Vinylthiophene (5.0 g, 44.6 mmol)

-

BH3·THF (1.0 M in THF, 44.6 mL)

-

H2O2 (30% aqueous, 20 mL)

-

-

Procedure :

-

Add BH3·THF to 2-vinylthiophene at 0°C.

-

Warm to 25°C and stir for 4 hours.

-

Quench with H2O2 and NaOH, extract with EtOAc, and concentrate.

-

Yield : 85% (4.8 g)

Bromination with HBr/PPh3

The hydroxyl group is replaced via a Appel reaction:

-

Reactants :

-

2-(2-Hydroxyethyl)thiophene (4.0 g, 28.2 mmol)

-

Carbon tetrabromide (CBr4, 12.0 g, 36.7 mmol)

-

Triphenylphosphine (PPh3, 9.6 g, 36.7 mmol)

-

-

Procedure :

-

Dissolve reactants in dry CH2Cl2 (50 mL).

-

Stir at 25°C for 6 hours.

-

Filter and concentrate, then purify via silica gel chromatography (hexane/EtOAc 9:1).

-

Yield : 72% (4.5 g)

Purity : 97.2% (NMR).

Bromination of 2-Ethylthiophene Using N-Bromosuccinimide (NBS)

Radical Bromination

NBS facilitates allylic bromination under radical conditions:

-

Reactants :

-

2-Ethylthiophene (5.0 g, 39.7 mmol)

-

NBS (7.8 g, 43.7 mmol)

-

Azobisisobutyronitrile (AIBN, 0.2 g, initiator)

-

-

Procedure :

-

Reflux in CCl4 (50 mL) for 8 hours.

-

Cool, filter succinimide byproducts, and concentrate.

-

Purify by vacuum distillation (bp 110–115°C at 20 mmHg).

-

Yield : 65% (5.1 g)

Regioselectivity : >90% terminal bromination (GC-MS).

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Anti-Markovnikov Addition | 78% | HBr, DTBP, 25°C | High regioselectivity | Requires radical initiator |

| Nucleophilic Substitution | 72% | CBr4/PPh3, 25°C | Mild conditions | Stoichiometric PPh3 required |

| NBS Bromination | 65% | NBS, AIBN, reflux | No gaseous HBr handling | Lower yield, byproduct formation |

Scalability and Industrial Considerations

The anti-Markovnikov addition method is preferred for large-scale production due to its compatibility with continuous flow reactors. For example, a microreactor system (0.5 mm ID tubing) achieves 85% yield at a flow rate of 10 mL/min, reducing reaction time to 30 minutes .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Bromoethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding ethylthiophene.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substitution reactions yield various substituted thiophenes.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions result in ethylthiophene .

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Organic Synthesis

2-(2-Bromoethyl)thiophene serves as an essential intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to undergo various substitution reactions, facilitating the formation of diverse thiophene derivatives.

Biology

Bioactive Compound in Drug Discovery

Research has indicated that this compound exhibits potential bioactivity, making it a candidate for drug development. Studies have explored its role as an alkylating agent that modifies nucleophilic sites on DNA and proteins, which can lead to inhibition of enzyme activity or disruption of cellular processes .

Antimicrobial and Anticancer Properties

Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial and anticancer activities. For instance, certain derivatives have shown effectiveness against renal cancer cells by inducing cell cycle arrest at the G2/M phase .

Materials Science

Organic Semiconductors and OLEDs

In materials science, this compound is utilized in developing organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties contribute to the performance of these devices, making it an important material for optoelectronic applications .

Case Study 1: Synthesis of Clopidogrel

A notable application of this compound is its use as an intermediate in synthesizing Clopidogrel, a widely used antiplatelet medication. Research highlighted its role in creating key chiral intermediates necessary for Clopidogrel's structure, demonstrating its significance in pharmaceutical chemistry.

Case Study 2: Diels-Alder Reactions

Research has explored the use of this compound in Diels-Alder reactions, showcasing its ability to form adducts with maleimides under optimized conditions. These reactions are crucial for synthesizing complex organic molecules with potential therapeutic applications .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-(2-Bromoethyl)thiophene involves its interaction with various molecular targets. In biological systems, it can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 2-(2-Bromoethyl)thiophene with key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 26478-16-0 | C₆H₇BrS | 191.09 | Bromoethyl group at thiophene C2 |

| 2-Bromo-3-dodecylthiophene | 139100-06-4 | C₁₆H₂₇BrS | 331.32 | Bromine at C2, dodecyl chain at C3 |

| 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene | 1034305-17-3 | C₁₅H₁₀BrFS | 313.21 | Bromo-fluorobenzyl fused to benzothiophene |

| 3-(2-Bromoethyl)thiophene | N/A | C₆H₇BrS | 191.09 | Bromoethyl group at thiophene C3 |

Key Observations :

- Substitution Position : The placement of the bromoethyl group (C2 vs. C3) significantly impacts reactivity. For example, 2-substituted derivatives like this compound are more reactive in Suzuki coupling reactions compared to 3-substituted analogs due to electronic effects .

- Steric Effects : Bulky substituents, such as the dodecyl chain in 2-Bromo-3-dodecylthiophene, reduce solubility in polar solvents but enhance stability in hydrophobic environments .

Reactivity Trends :

Comparative Analysis :

- Antimicrobial Activity : N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives show superior antimycobacterial activity compared to bromoethyl-substituted thiophenes, likely due to enhanced membrane penetration from the acetamide group .

- Anticancer Potential: 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene exhibits higher potency than simpler bromoethyl analogs, attributed to its fused aromatic system enhancing DNA intercalation .

Actividad Biológica

2-(2-Bromoethyl)thiophene is a halogenated thiophene derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a brominated ethyl group attached to a thiophene ring, suggests various applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

- Molecular Formula : C6H7BrS

- Molecular Weight : 195.09 g/mol

- Structure : Contains a thiophene ring with a bromoethyl substituent, enhancing its reactivity and potential for further functionalization.

Antimicrobial Activity

Thiophene derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Research indicates that compounds with a thiophene nucleus can interact with microbial enzymes or cellular structures, leading to inhibition of growth or cell death.

- Case Study : A study evaluated various thiophene derivatives against Gram-positive and Gram-negative bacteria using the disk diffusion method. Compounds similar to this compound demonstrated notable antibacterial activity, comparable to standard antibiotics .

| Compound | Activity Against | Method Used |

|---|---|---|

| This compound | E. coli, S. aureus | Disk diffusion assay |

| 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea | B. subtilis, S. typhi | Disk diffusion assay |

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored extensively. In particular, compounds that affect cell cycle progression have been identified as promising candidates for cancer therapy.

- Mechanism of Action : Thiophene derivatives can induce cell cycle arrest at critical phases (G1/S and G2/M), which is a common mechanism among cytotoxic agents. For instance, compounds derived from thiophene were shown to arrest HT-29 colon cancer cells at the G2/M phase after treatment .

| Compound | Cell Line | Concentration | Effect |

|---|---|---|---|

| This compound | HT-29 | 5 µM | G2/M phase arrest |

| Novel thiophene derivative | Various cancer cell lines | Varies | Induces apoptosis |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiophene derivatives have also demonstrated anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

- Research Findings : A study highlighted that certain thiophene derivatives could reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, including halogenation reactions and nucleophilic substitutions. The presence of the bromomethyl group enhances its reactivity, allowing for further chemical transformations that could lead to more biologically active derivatives.

Q & A

Q. How can thermal analysis (DSC/TGA) guide the application of this compound in material science?

- Application : DSC identifies phase transitions (e.g., melting points >100°C), while TGA assesses decomposition thresholds (>200°C). These data inform its use in polymer precursors or thermally stable ligands .

Contradictions & Research Gaps

- Synthesis Yields : reports 67% yield for a related bromoethyl-thiophene derivative, contrasting with literature claims of 70%. This discrepancy highlights the need for solvent optimization (e.g., acetone vs. THF) .

- Biological Activity : While thiophene derivatives show antimicrobial potential (), specific data for this compound are lacking, warranting targeted bioactivity assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.